molecular formula C15H14ClNO4S B1417995 3-((4'-Chloro-[1,1'-biphenyl])-4-sulfonamido)propanoic acid CAS No. 885269-40-9

3-((4'-Chloro-[1,1'-biphenyl])-4-sulfonamido)propanoic acid

Cat. No. B1417995
M. Wt: 339.8 g/mol
InChI Key: ILVCJXYJRKJZDY-UHFFFAOYSA-N
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Description

The compound is a derivative of propanoic acid with a biphenyl group and a sulfonamide group. Propanoic acid is a simple carboxylic acid, while biphenyl is a type of aromatic hydrocarbon with two connected phenyl rings .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through various organic reactions. For instance, protodeboronation of pinacol boronic esters has been reported for the synthesis of certain compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its exact structure. Propanoic acid, for example, has a molecular weight of 74.0785 g/mol and a topological polar surface area of 37.3 Ų .

Scientific Research Applications

Medicinal Chemistry

  • Antithrombotic Therapies : Derivatives of 3-((4'-Chloro-[1,1'-biphenyl])-4-sulfonamido)propanoic acid are explored as potent thromboxane A2 prostanoid (TP) receptor antagonists. These compounds exhibit remarkable potency and can provide reversible or irreversible inhibition of the human TP receptor, suggesting their potential in developing antithromboxane therapies (Wang et al., 2014).
  • GABA B Receptor Antagonists : The compound's chlorinated acids are identified as weak specific antagonists of GABA at the GABAB receptor, indicating potential applications in neurological research (Abbenante, Hughes, & Prager, 1997).
  • COX-2 Inhibitors : In the context of anti-inflammatory drugs, the compound has been investigated for its ability to inhibit COX-2, an enzyme involved in inflammation and pain (Shin et al., 2012).

Organic Synthesis

  • Synthesis of Hydroxy and Lactam Derivatives : Research includes the synthesis of derivatives like 3-chloro-3,4-dihydro-1-hydroxycarbostyrils and lactams, which are important intermediates in pharmaceutical synthesis (McCord, Dubose, Shafer, & Davis, 1984).
  • Synthesis of Sulfonamides and Amides : The compound serves as a building block for synthesizing a variety of sulfonamides and amide derivatives, which are crucial in creating pharmacologically active molecules (Dorogov et al., 2004).

Material Science

  • Corrosion Inhibition : Derivatives of this compound have been studied for their potential as corrosion inhibitors in industrial applications, particularly for steel protection in acidic environments (Sappani & Karthikeyan, 2014).

Safety And Hazards

The safety and hazards associated with this compound would depend on its exact structure and use. It’s important to refer to the relevant safety data sheets for accurate information .

properties

IUPAC Name

3-[[4-(4-chlorophenyl)phenyl]sulfonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClNO4S/c16-13-5-1-11(2-6-13)12-3-7-14(8-4-12)22(20,21)17-10-9-15(18)19/h1-8,17H,9-10H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILVCJXYJRKJZDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(C=C2)Cl)S(=O)(=O)NCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-((4'-Chloro-[1,1'-biphenyl])-4-sulfonamido)propanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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